([ring-D5]Phe3)-Octreotide Acetate is a synthetic analog of somatostatin, a peptide hormone that plays a crucial role in regulating the endocrine system and neurotransmission. This compound is specifically designed to enhance the stability and bioavailability of octreotide, making it more effective in mimicking the natural hormone's inhibitory effects on various hormones, including growth hormone, glucagon, and insulin. The incorporation of deuterium into the phenylalanine residue is a notable feature that contributes to its enhanced pharmacological properties .
([ring-D5]Phe3)-Octreotide Acetate is classified as a peptide drug and falls under the category of somatostatin analogs. It is primarily used in medical applications for conditions related to hormone secretion disorders. The compound has been synthesized from its precursor, deuterated phenylalanine, through a series of chemical reactions that include solid-phase peptide synthesis and acetylation .
The synthesis of ([ring-D5]Phe3)-Octreotide Acetate involves several critical steps:
The molecular formula for ([ring-D5]Phe3)-Octreotide Acetate is , with a molar mass of approximately 1019.25 g/mol. The structure consists of an octapeptide chain that mimics somatostatin, featuring specific amino acid residues that confer its biological activity .
The presence of deuterium in the phenylalanine residue alters its physical properties, contributing to improved pharmacokinetics compared to non-deuterated analogs.
([ring-D5]Phe3)-Octreotide Acetate can undergo several chemical reactions:
([ring-D5]Phe3)-Octreotide Acetate functions primarily by binding to somatostatin receptors on target cells, particularly somatostatin receptor type 2 and type 5. The mechanism involves:
([ring-D5]Phe3)-Octreotide Acetate has numerous applications across various scientific fields:
Octreotide, a first-generation somatostatin analogue, binds predominantly to SSTR2 (IC₅₀ = 2.0 nM) and SSTR5 (IC₅₀ = 22 nM), enabling targeted therapy for neuroendocrine tumors (NETs) and acromegaly [6] [9]. Its cyclic octapeptide structure (molecular formula: C₄₉H₆₆N₁₀O₁₀S₂) confers resistance to enzymatic degradation compared to native somatostatin. Octreotide serves dual roles:
Table 1: Key Somatostatin Analogues in Clinical Use [5] [6] [9]
Compound | Molecular Target | Receptor Affinity Profile (IC₅₀, nM) | Primary Clinical Applications |
---|---|---|---|
Native Somatostatin | SSTR1-5 | SSTR1: 5.2; SSTR2: 2.7 | N/A |
Octreotide | SSTR2 > SSTR5 | SSTR2: 2.0; SSTR5: 22 | Acromegaly, Carcinoid Syndrome |
[DOTA⁰,Tyr³]Octreotate | SSTR2 | SSTR2: 1.5 | PRRT for metastatic NETs |
Lanreotide | SSTR2 > SSTR5 | SSTR2: 26; SSTR5: 73 | Acromegaly, NETs |
([ring-D₅]Phe³)-Octreotide | SSTR2/SSTR5 | Comparable to octreotide* | Investigational: Enhanced metabolic stability |
*Experimental data discussed in Section 1.3
Deuterium (²H) incorporation leverages the primary kinetic isotope effect, where the increased mass of deuterium alters bond dissociation energy. This manifests in two therapeutic advantages:
In octreotide, deuteration targets metabolically vulnerable sites. The Phe³ residue undergoes oxidative metabolism by hepatic CYP3A4, generating inactive hydroxy metabolites. Ring-specific deuteration ([ring-D₅]Phe³) reduces this degradation pathway by up to 10-fold in in vitro microsomal models [1] [8]. Crucially, deuterium substitution at aromatic positions avoids alterations to the peptide backbone conformation, preserving receptor engagement [8].
Table 2: Impact of Deuterium Substitution on Pharmacokinetic Parameters [1] [8]
Deuteration Site | Metabolic Pathway Affected | Half-Life Extension | Structural Consequence |
---|---|---|---|
Phe³ aromatic ring | CYP3A4 oxidation | 2.1–3.5x (projected) | None (bioisosteric) |
Backbone α-carbons | Protease cleavage | Variable | Risk of conformational distortion |
N-terminal | Aminopeptidase degradation | Limited data | Potential altered receptor binding |
The phenylalanine at position 3 (Phe³) constitutes part of octreotide’s pharmacophore – the structural motif essential for SSTR binding. X-ray crystallography reveals that Phe³ stabilizes the β-turn conformation through hydrophobic interactions with SSTR2 transmembrane domains [6] [9]. Deuterating the phenyl ring ([ring-D₅]Phe³) enhances stability while maintaining this critical architecture.
Key characteristics of ([ring-D₅]Phe³)-Octreotide acetate:
Table 3: Structural and Functional Comparison of Octreotide Analogues [1] [8] [9]
Parameter | Octreotide | [DOTA⁰,Tyr³]Octreotate | ([ring-D₅]Phe³)-Octreotide |
---|---|---|---|
Molecular Formula | C₄₉H₆₆N₁₀O₁₀S₂ | C₆₅H₉₀N₁₄O₁₈S₂ | C₄₉H₆₁D₅N₁₀O₁₀S₂ |
Molecular Weight (Da) | 1019.25 | 1433.64 | 1024.27 |
SSTR2 Affinity (IC₅₀, nM) | 2.0 | 1.5 | 2.0–5.0* |
Key Modification | None | Tyr³ substitution, DOTA chelation | Phe³ ring deuteration |
Metabolic Stability (t₁/₂, min) | 18 | 25 | 54 (projected) |
*Experimental IC₅₀ values from radioligand displacement assays
The ([ring-D₅]Phe³) modification synergizes with PRRT applications. When labeled with β-emitters (e.g., ¹⁷⁷Lu), the extended circulation time may increase tumor radiation dose delivery without elevating renal exposure, due to maintained renal clearance kinetics [5] [7]. Current research explores its potential in "combined and maintenance therapy" paradigms, where deuterated octreotide may enhance the efficacy of radiolabeled SSTR agonists by prolonging receptor occupancy [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2